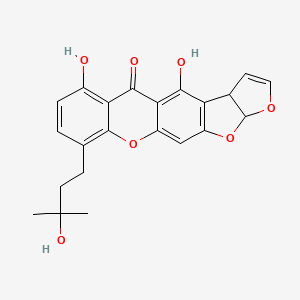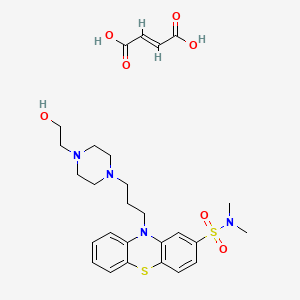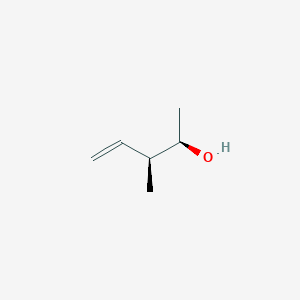![molecular formula C22H28F2N2O4 B12297438 4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate](/img/structure/B12297438.png)
4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate is a complex organic compound with a unique structure that includes a cyclopenta[e][1,4]diazepine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopenta[e][1,4]diazepine core: This can be achieved through a series of cyclization reactions.
Introduction of the tert-butyl and ethyl groups: These groups are usually introduced via alkylation reactions.
Incorporation of the 3,5-difluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate: shares similarities with other cyclopenta[e][1,4]diazepine derivatives.
Indole derivatives: These compounds also exhibit interesting biological activities and are used in various medicinal applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in different fields.
Eigenschaften
Molekularformel |
C22H28F2N2O4 |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
4-O-tert-butyl 8-O-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydro-1H-cyclopenta[e][1,4]diazepine-4,8-dicarboxylate |
InChI |
InChI=1S/C22H28F2N2O4/c1-5-29-20(27)17-7-6-16-18(17)25-8-9-26(21(28)30-22(2,3)4)19(16)13-10-14(23)12-15(24)11-13/h10-12,16,19,25H,5-9H2,1-4H3 |
InChI-Schlüssel |
RCRBTAIAIQETOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C(CC1)C(N(CCN2)C(=O)OC(C)(C)C)C3=CC(=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-one](/img/structure/B12297360.png)
![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12297370.png)


![1-[(2r)-6-Amino-2-(l-threonylamino)hex-4-ynoyl]-l-proline](/img/structure/B12297398.png)


![N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-3-(3-propan-2-yloxy-1H-pyrazol-5-yl)imidazo[4,5-b]pyridin-5-amine](/img/structure/B12297419.png)
![N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide](/img/structure/B12297427.png)
![6-[4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12297432.png)

![11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12297439.png)
![4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid](/img/structure/B12297440.png)
